molecular formula C9H15O4P B14623909 2-(Cyclopentyloxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one CAS No. 55894-98-9

2-(Cyclopentyloxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one

Cat. No.: B14623909
CAS No.: 55894-98-9
M. Wt: 218.19 g/mol
InChI Key: UQGZWLMURJKHKO-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one is an organophosphorus compound with a unique structure that includes a cyclopentyloxy group and a dioxaphosphol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one typically involves the reaction of cyclopentanol with a suitable phosphorus-containing reagent under controlled conditions. One common method is the reaction of cyclopentanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired dioxaphosphol ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

2-(Cyclopentyloxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one involves its interaction with specific molecular targets. For example, as an inhibitor of NAD±dependent DNA ligases, the compound binds to the active site of the enzyme, preventing the ligation of DNA strands . This inhibition can lead to the disruption of DNA replication and repair processes, which is of interest in both basic research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopentyloxy)pyridine: This compound shares the cyclopentyloxy group but has a different core structure.

    3-(Cyclopentyloxy)-2-hydroxybenzoyl compounds: These compounds have similar functional groups but differ in their overall structure and properties.

Uniqueness

2-(Cyclopentyloxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one is unique due to its dioxaphosphol ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

55894-98-9

Molecular Formula

C9H15O4P

Molecular Weight

218.19 g/mol

IUPAC Name

2-cyclopentyloxy-4,5-dimethyl-1,3,2λ5-dioxaphosphole 2-oxide

InChI

InChI=1S/C9H15O4P/c1-7-8(2)12-14(10,11-7)13-9-5-3-4-6-9/h9H,3-6H2,1-2H3

InChI Key

UQGZWLMURJKHKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OP(=O)(O1)OC2CCCC2)C

Origin of Product

United States

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